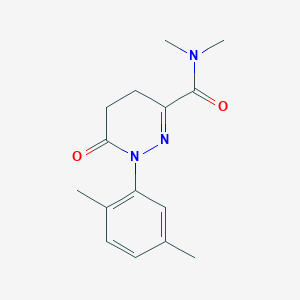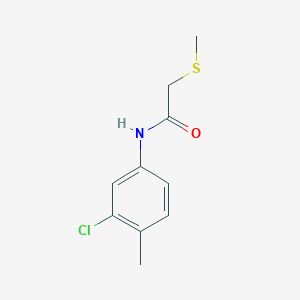![molecular formula C16H17ClN2O5S B7456037 N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is commonly referred to as CD437, and it belongs to the class of retinoids. CD437 has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of CD437 is not yet fully understood. However, it has been suggested that CD437 induces apoptosis (programmed cell death) in cancer cells by activating the retinoid X receptor (RXR). CD437 has also been found to inhibit the growth of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CD437 has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. CD437 has also been found to modulate the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
CD437 has several advantages and limitations for lab experiments. One of the advantages is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, CD437 has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the study of CD437. One of the directions is to investigate its potential applications in combination therapy with other anti-cancer agents. Another direction is to study the effects of CD437 on the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to understand the mechanism of action of CD437 and its potential applications in the treatment of other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, CD437 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. The synthesis of CD437 involves several steps, and its mechanism of action is not yet fully understood. CD437 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of CD437 involves several steps. The starting material is 4-chloro-2,5-dimethoxybenzaldehyde, which is reacted with aniline to form an intermediate. The intermediate is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with acetic anhydride to form CD437.
Applications De Recherche Scientifique
CD437 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. CD437 has also been found to have anti-inflammatory effects and can reduce inflammation in the lungs and liver.
Propriétés
IUPAC Name |
N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)19-25(21,22)16-9-14(23-2)13(17)8-15(16)24-3/h4-9,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJHVWQAVCBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)


![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
